molecular formula C9H8N2O5 B14538007 N-(Acetyloxy)-3-nitrobenzamide CAS No. 62394-56-3

N-(Acetyloxy)-3-nitrobenzamide

Cat. No.: B14538007
CAS No.: 62394-56-3
M. Wt: 224.17 g/mol
InChI Key: LJOTUXQJEIEMBK-UHFFFAOYSA-N
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Description

N-(Acetyloxy)-3-nitrobenzamide is a nitro-substituted benzamide derivative characterized by an acetyloxy group attached to the amide nitrogen. The acetyloxy group is hypothesized to influence electronic properties and bioavailability, though its positioning (on the amide nitrogen vs. the aromatic ring) significantly alters molecular interactions .

Properties

CAS No.

62394-56-3

Molecular Formula

C9H8N2O5

Molecular Weight

224.17 g/mol

IUPAC Name

[(3-nitrobenzoyl)amino] acetate

InChI

InChI=1S/C9H8N2O5/c1-6(12)16-10-9(13)7-3-2-4-8(5-7)11(14)15/h2-5H,1H3,(H,10,13)

InChI Key

LJOTUXQJEIEMBK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ONC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Acetyloxy)-3-nitrobenzamide typically involves the acylation of 3-nitroaniline with acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally benign solvents and catalysts can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(Acetyloxy)-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Acetyloxy)-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Acetyloxy)-3-nitrobenzamide involves its interaction with specific molecular targets. The acetyloxy group can act as a protecting group for hydroxyl functionalities, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Adamantyl derivatives (e.g., ) exhibit enhanced steric bulk, improving target binding in viral replication inhibition.
  • Acetyloxy positioning : In Nitazoxanide (), the acetyloxy group on the benzene ring contributes to metabolic stability, whereas its placement on the amide nitrogen (as in the title compound) remains underexplored.
Antiviral Activity
  • N-(Adamantan-1-yl)-3-nitrobenzamide (17a) : Demonstrated inhibitory activity against orthopoxviruses (e.g., vaccinia virus) through molecular docking studies targeting viral replication proteins. EC₅₀ values in the low micromolar range were reported .
  • Nitazoxanide : Broad-spectrum antiparasitic and antiviral agent, with efficacy against SARS-CoV-2 in luciferase-based assays .
Enzyme Inhibition
Structural Insights
  • Crystal Packing: X-ray studies of adamantyl and sulfonyl derivatives () reveal non-covalent interactions (e.g., C–H···O, π-stacking) critical for stability and crystallinity.

Physicochemical Properties

  • N-(3-Methylphenyl)-3-nitrobenzamide : Molar mass 256.26 g/mol, with a planar aromatic system confirmed by IR and NMR .
  • Nitazoxanide : High purity (>90%) and metabolic stability attributed to the acetyloxy-thiazolyl moiety .

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